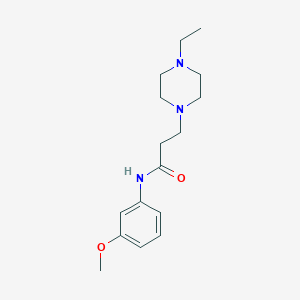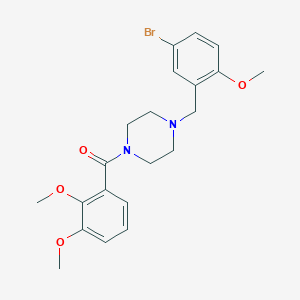
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B-cell malignancies.
Mecanismo De Acción
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide works by inhibiting the activity of BTK, which is a key signaling molecule in B cells. BTK plays a critical role in the activation of B cells, which are involved in the immune response. Inhibition of BTK leads to a decrease in B-cell activation and proliferation, which can help reduce the symptoms of autoimmune diseases and B-cell malignancies.
Biochemical and Physiological Effects
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide has been shown to have a selective and potent inhibitory effect on BTK. It has been shown to reduce the activation and proliferation of B cells, leading to a decrease in the production of inflammatory cytokines. In preclinical studies, 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide has also been shown to have an effect on other immune cells, such as T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide is its selectivity and potency in inhibiting BTK. This makes it a useful tool for studying the role of BTK in various biological processes. However, one limitation of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the development and application of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide. One area of focus is the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases and B-cell malignancies. Another area of focus is the development of more selective and potent BTK inhibitors with fewer off-target effects. Additionally, research is needed to better understand the long-term safety and efficacy of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide in clinical settings.
Métodos De Síntesis
The synthesis of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the piperazine ring through a cyclization reaction. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown efficacy in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Propiedades
Nombre del producto |
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide |
|---|---|
Fórmula molecular |
C16H25N3O2 |
Peso molecular |
291.39 g/mol |
Nombre IUPAC |
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O2/c1-3-18-9-11-19(12-10-18)8-7-16(20)17-14-5-4-6-15(13-14)21-2/h4-6,13H,3,7-12H2,1-2H3,(H,17,20) |
Clave InChI |
QOMKLXICBPQQKA-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC |
SMILES canónico |
CCN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)

![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)


![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)
![2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248483.png)
